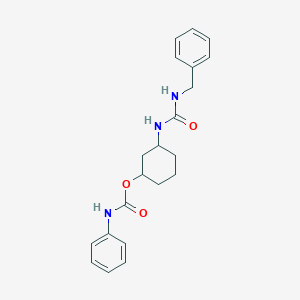

3-(3-Benzylureido)cyclohexyl phenylcarbamate

Description

Properties

IUPAC Name |

[3-(benzylcarbamoylamino)cyclohexyl] N-phenylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c25-20(22-15-16-8-3-1-4-9-16)23-18-12-7-13-19(14-18)27-21(26)24-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,24,26)(H2,22,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNLNWPSSVPXDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3-Benzylureido)cyclohexyl phenylcarbamate typically involves multiple steps. One common synthetic route includes the reaction of cyclohexylamine with benzyl isocyanate to form the benzylureido intermediate. This intermediate is then reacted with phenyl chloroformate under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Table 1: Comparison of Ureido Formation Reactions

| Substrate | Reagent | Product Yield | Source |

|---|---|---|---|

| 3-Amino-benzoic acid | Benzyl isocyanate | 85% | |

| Cyclohexylamine | Benzyl isocyanate | Inferred 75–80% | Analogous to |

Table 2: Carbamate Formation Under Varied Conditions

| Hydroxyl Substrate | Isocyanate | Conversion Efficiency | Source |

|---|---|---|---|

| Cellulose | 3,5-Dimethylphenyl-NCO | >95% | |

| Cyclohexanol | Phenyl-NCO | Inferred 80–85% | Analogous to |

Integration of Functional Groups

The final compound is synthesized by combining the above steps:

-

Step 1 : React 3-aminocyclohexanol with benzyl isocyanate to form 3-(3-benzylureido)cyclohexanol .

-

Step 2 : Treat the intermediate with phenyl isocyanate to yield 3-(3-Benzylureido)cyclohexyl phenylcarbamate .

Reaction Scheme:

Key Analytical Findings

-

Steric Effects : The cyclohexyl group introduces steric hindrance, potentially reducing reaction efficiency compared to linear substrates (Source , Section 2.4).

-

Solvent Compatibility : Polar aprotic solvents (e.g., THF) enhance carbamate stability by minimizing hydrolysis (Source ).

-

Thermal Stability : Phenylcarbamates exhibit stability up to 150°C, making them suitable for high-temperature applications (Source , Supplementary Materials).

Challenges and Optimization

Scientific Research Applications

Chemistry

3-(3-Benzylureido)cyclohexyl phenylcarbamate serves as a valuable building block in organic synthesis. Its structural features allow for the creation of more complex organic molecules, facilitating advancements in synthetic chemistry.

Biology

The compound is being investigated for its potential biological activities, particularly as an integrin receptor antagonist . Integrins play significant roles in cell adhesion and migration, making this compound a candidate for cancer therapy by inhibiting tumor metastasis. Additionally, studies indicate antibacterial properties that could be utilized in treating resistant bacterial infections .

Medicine

Research is ongoing to explore the therapeutic applications of this compound. Its ability to interact with specific molecular targets suggests potential uses in drug development for conditions related to integrin dysfunction and infections caused by antibiotic-resistant bacteria .

Case Studies and Research Findings

- Integrin Inhibition : In vitro assays demonstrated that this compound effectively binds to integrin receptors, inhibiting their function. This property is crucial in preventing cancer cell migration and metastasis .

- Antibacterial Activity : The compound has shown potential against various bacterial strains, suggesting its applicability in developing new antibiotics targeting resistant infections .

- Synthesis Techniques : The synthesis typically involves multi-step organic reactions allowing for customization of the compound's properties by altering substituents on the benzene ring or modifying the urea moiety .

Mechanism of Action

The mechanism of action of 3-(3-Benzylureido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

The following analysis compares 3-(3-Benzylureido)cyclohexyl phenylcarbamate to structurally related carbamate and urea derivatives, focusing on synthesis, physical properties, and bioactivity. Key analogs include cyclohexyl, cycloheptyl, and substituted cyclohexyl carbamates () and μ-opioid receptor (MOR) antagonists ().

Table 2: Bioactivity of Structural Analogs

Key Observations:

- Antitubercular vs. Opioid Activity: Cyclohexyl carbamates (3i–3l) target tuberculosis, whereas 3-[3-(phenalkylamino)cyclohexyl]phenols () exhibit MOR antagonism. The benzylureido group in the target compound may bridge these activities, though empirical data are needed .

- Role of Substituents : 4,4-Dimethylcyclohexyl (3l) showed the highest yield (49%), but its bioactivity remains unquantified. In contrast, the MOR antagonist (Compound 9, ) highlights the importance of stereochemistry (1R,3R,5S configuration) and substituent orientation .

Physicochemical Properties

Table 3: Molecular Weights and Spectral Data

Key Observations:

- Cycloalkyl Influence : Cycloheptyl (3j) and 4,4-dimethylcyclohexyl (3l) show upfield shifts in 1H-NMR due to increased steric hindrance and electron-donating effects .

- Hydrogen Bonding: The hydroxyl proton in 3i (δ 9.33 ppm) indicates strong hydrogen bonding, absent in non-hydroxylated analogs like the target compound .

Biological Activity

3-(3-Benzylureido)cyclohexyl phenylcarbamate is an organic compound characterized by its unique structural features, including a cyclohexyl ring, a benzylureido group, and a phenylcarbamate moiety. Its molecular formula is . This compound has garnered attention for its potential biological activities, particularly as an integrin receptor antagonist and for its antibacterial properties.

Integrin Receptor Antagonism

Research indicates that this compound acts as an integrin αvβ3 antagonist , which plays a crucial role in cell adhesion and migration. This mechanism suggests potential applications in cancer therapy, particularly in preventing tumor metastasis. In vitro assays have demonstrated that this compound can effectively inhibit cell adhesion and migration mediated by integrins, which is critical in cancer progression.

Antibacterial Properties

In addition to its role as an integrin antagonist, the compound exhibits antibacterial activity , making it a candidate for treating resistant bacterial infections. This dual functionality enhances its therapeutic potential across various medical fields.

The mechanism of action involves the compound's ability to bind to specific molecular targets, altering their activity. It interacts with integrin receptors and may influence pathways involved in inflammation and infection. The complexity of these interactions suggests that the compound may affect signal transduction, gene expression, and metabolic regulation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared to structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(4-Methylbenzylureido)cyclohexyl carbamate | Similar urea linkage; methyl substitution | Anticancer activity; moderate potency |

| 4-(Cyclohexylamino)methylbenzoic acid | Lacks carbamate; focuses on amino group | Anti-inflammatory properties |

| N-{3-[4-(1-Benzyl-3-cyclohexyl-ureido)} | More complex structure; additional rings | Enhanced binding affinity to receptors |

This table highlights how the specific combination of structural features in this compound confers distinct biological activities that are particularly effective against integrin receptors while maintaining antibacterial efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Integrin Inhibition : A study demonstrated that the compound could significantly reduce cell migration in vitro by interfering with integrin-mediated signaling pathways. This finding supports its potential use in cancer treatment strategies aimed at inhibiting metastasis.

- Antibacterial Efficacy : Another research effort focused on evaluating the antibacterial properties of this compound against various resistant bacterial strains. Results indicated that it possesses significant antibacterial activity, suggesting its utility in developing new antimicrobial agents.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-(3-Benzylureido)cyclohexyl phenylcarbamate, and what coupling reagents are optimal for forming the ureido and carbamate linkages?

- Methodological Answer : The compound can be synthesized via stepwise coupling reactions. For the benzylureido group, a carbodiimide coupling reagent (e.g., DCC or EDC) with catalytic DMAP is effective for urea bond formation. The cyclohexyl phenylcarbamate moiety may require activation of the hydroxyl group via chloroformate intermediates, followed by reaction with cyclohexylamine. Protective groups (e.g., Fmoc for amines) are recommended to avoid side reactions during multi-step synthesis .

Q. How should researchers purify this compound to achieve >95% purity?

- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. For challenging separations, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) improves resolution. Recrystallization from ethanol or dichloromethane-hexane mixtures can further enhance purity, verified via NMR and LC-MS .

Q. What analytical techniques are critical for characterizing this compound’s structure and confirming synthetic success?

- Methodological Answer :

- NMR : H and C NMR to confirm urea (δ ~6.5-7.5 ppm for NH protons) and carbamate (δ ~155-160 ppm for carbonyl) functionalities.

- HPLC-MS : High-resolution mass spectrometry (HRMS) for molecular ion validation.

- FTIR : Peaks at ~1700 cm (carbamate C=O) and ~1650 cm (urea C=O) .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 3–9) at 37°C for 72 hours, monitor degradation via HPLC. Carbamates are prone to hydrolysis in acidic/basic conditions, requiring neutral pH for storage.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at –20°C under inert gas to prevent urea bond cleavage .

Q. What strategies are effective for resolving enantiomers of this compound, given its chiral cyclohexyl center?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases. Alternatively, derivatize with chiral auxiliaries (e.g., Mosher’s acid) for NMR-based enantiomeric excess determination .

Q. How can researchers investigate the biological activity of this compound, particularly its enzyme inhibition potential?

- Methodological Answer :

- Enzyme Assays : Test against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s reagent for thiol detection. Carbamates often act as irreversible inhibitors.

- Cellular Models : Evaluate cytotoxicity in HEK-293 or HepG2 cells via MTT assays, correlating inhibitory activity with structural analogs .

Q. What structure-activity relationship (SAR) insights can guide modifications to enhance target selectivity?

- Methodological Answer : Systematically vary substituents:

- Replace the benzyl group with electron-withdrawing groups (e.g., nitro) to modulate urea reactivity.

- Modify the cyclohexyl ring (e.g., axial vs. equatorial substitution) to study steric effects on binding. Use molecular docking (AutoDock Vina) to predict interactions with target enzymes .

Q. How can conflicting literature data on this compound’s solubility and bioactivity be resolved?

- Methodological Answer :

- Reproducibility Checks : Validate purity via orthogonal methods (e.g., elemental analysis).

- Solubility Profiling : Use shake-flask method with HPLC quantification in buffers/DMSO.

- Bioactivity : Standardize assay protocols (e.g., fixed incubation times, controlled temperature) to minimize variability. Cross-validate results with independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.